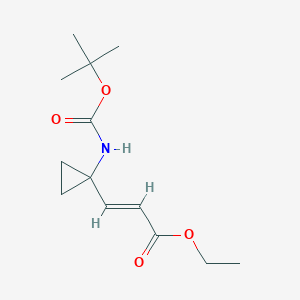![molecular formula C12H12INO B8231848 3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The presence of the 4-iodophenyl group adds to its uniqueness and potential reactivity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel. This method is practical for gram-scale production and offers a straightforward approach to synthesizing the compound.
Analyse Chemischer Reaktionen
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the 4-iodophenyl group, which can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclopropanation can lead to the formation of highly substituted aza[3.1.0]bicycles .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antitumor agent. A series of heterocyclic compounds containing the 3-azabicyclo[3.1.0]hexane framework have shown significant antiproliferative activity against various cancer cell lines . In medicine, derivatives of this compound are being explored for their potential use as antiviral agents, protease inhibitors, and reuptake inhibitors of neurotransmitters .
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit monoacylglycerol lipase and MAP3K12 kinase, which are involved in neurological and neurodegenerative diseases . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone can be compared with other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic structure but differ in their substituents. For example, compounds like bicifadine and centanafadine are 1-aryl-substituted 3-azabicyclo[3.1.0]hexanes that act as reuptake inhibitors of serotonin, noradrenaline, and dopamine . The presence of the 4-iodophenyl group in this compound adds to its uniqueness and potential for diverse biological activities.
Eigenschaften
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-3-1-8(2-4-11)12(15)14-6-9-5-10(9)7-14/h1-4,9-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSQVCIEHKPAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
